molecular formula C19H25N3O5S B4371438 {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4371438
M. Wt: 407.5 g/mol
InChI Key: PNLFEWSBEPQGIC-UHFFFAOYSA-N
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Description

The compound {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic molecule that features an isoxazole ring, a phenyl group, and a piperazine moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The phenyl and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or piperazine rings .

Scientific Research Applications

{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-ethylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-4-28(24,25)22-11-9-21(10-12-22)19(23)16-7-5-6-8-18(16)26-13-17-14(2)20-27-15(17)3/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLFEWSBEPQGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

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